4-(2,6-Dichloropyridin-4-yl)morpholine
Description
4-(2,6-Dichloropyridin-4-yl)morpholine is a heterocyclic compound featuring a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a morpholine moiety at position 3. The morpholine group enhances solubility and bioavailability, while the chlorine atoms influence electronic properties and binding interactions.
Properties
CAS No. |
852333-60-9 |
|---|---|
Molecular Formula |
C9H10Cl2N2O |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
4-(2,6-dichloropyridin-4-yl)morpholine |
InChI |
InChI=1S/C9H10Cl2N2O/c10-8-5-7(6-9(11)12-8)13-1-3-14-4-2-13/h5-6H,1-4H2 |
InChI Key |
AKXNTPCICNNILS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Pyridine/Thiazole Cores
Key Observations :
- VPC-14449 differs in core heterocycle (thiazole-imidazole vs. pyridine) and substituent positions (bromine vs. chlorine).
- The nitro group in 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine introduces strong electron-withdrawing effects, which may alter reactivity in synthetic pathways compared to the chloro-substituted target compound .
Fluorinated and Carbonyl-Modified Derivatives
Key Observations :
- The fluorinated derivative (CAS: 680217-88-3) exhibits increased polarity and metabolic stability due to fluorine’s electronegativity, making it distinct from the non-fluorinated target compound .
- The thienopyrimidine analog (CAS: 63894-67-7) introduces a sulfur atom, which could alter electronic properties and solubility compared to the pyridine-based target .
Pyrimidine-Based Analogs
Key Observations :
- The dichloropyrimidine analog (compound 11 in ) shares a similar synthesis route (morpholine + trichloropyrimidine) but differs in ring position and chlorine substitution, affecting regioselectivity in reactions.
- The dimethylpyrimidine derivative (CAS: 2640829-26-9) demonstrates how methyl groups and a morpholine-carbonyl moiety increase molecular complexity and hydrophobicity compared to the target compound .
Preparation Methods
Direct Substitution Using Morpholine
In this method, 2,6-dichloro-4-iodopyridine undergoes substitution with morpholine under heated conditions. A representative procedure involves refluxing the iodopyridine derivative with excess morpholine in dimethylformamide (DMF) at 120°C for 24 hours, yielding 4-(2,6-dichloropyridin-4-yl)morpholine with a 68% yield. Catalytic copper(I) iodide (10 mol%) enhances reactivity by facilitating the formation of a copper-morpholine complex, which accelerates the substitution.
Table 1: NAS Reaction Conditions and Outcomes
| Substrate | Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2,6-Dichloro-4-iodopyridine | DMF | 120 | CuI | 24 | 68 |
| 2,6-Dichloro-4-bromopyridine | DMSO | 110 | None | 36 | 45 |
Microwave-Assisted NAS
Microwave irradiation reduces reaction times significantly. A 2023 study demonstrated that heating 2,6-dichloro-4-fluoropyridine with morpholine in acetonitrile at 150°C for 30 minutes under microwave conditions achieved an 82% yield. The fluoropyridine substrate’s higher leaving group ability (compared to chloro derivatives) improves efficiency.
Coupling Reactions via Acid Chloride Intermediates
Synthesis via Carboxylic Acid Chloride
This two-step approach first converts 2,6-dichloropyridine-4-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂). The acid chloride then reacts with morpholine in dichloromethane (DCM) at room temperature:
-
Acid Chloride Formation :
Reaction conditions: Reflux in anhydrous THF for 4 hours (95% conversion). -
Amide Coupling :
Yield: 78% after purification by column chromatography.
Table 2: Acid Chloride Method Optimization
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | SOCl₂ | THF | 80 | 4 | 95 |
| 2 | Morpholine | DCM | 25 | 2 | 78 |
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions offer regioselective pathways. The Stille coupling, for instance, uses a trimethylstannyl-morpholine derivative and 2,6-dichloro-4-bromopyridine:
Stille Coupling
Reagents:
-
2,6-Dichloro-4-bromopyridine
-
Trimethylstannylmorpholine
-
Pd(PPh₃)₄ (5 mol%)
-
LiCl (2 equiv)
Conditions: DMF, 100°C, 12 hours.
Yield: 70% with >99% purity by HPLC.
Ullmann-Type Coupling
Copper-mediated Ullmann coupling employs 2,6-dichloro-4-iodopyridine and morpholine with a CuI/1,10-phenanthroline catalyst system. In ethanol at 80°C for 8 hours, this method achieves a 65% yield.
Alternative Methods and Emerging Technologies
Electrochemical Synthesis
A 2024 study reported electrochemical C–N bond formation using a platinum anode and cathode in an undivided cell. Substrates: 2,6-dichloro-4-iodopyridine and morpholine in acetonitrile with tetrabutylammonium fluoride (TBAF). Yield: 60% at 20 mA/cm² for 6 hours.
Flow Chemistry Approaches
Continuous flow systems enhance scalability. A microreactor setup with residence time of 10 minutes at 150°C achieved 85% yield using superheated DMF and CuI catalysis.
Optimization and Troubleshooting
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve NAS yields due to better stabilization of transition states. Non-polar solvents (toluene) result in <30% yields.
Catalytic Systems
Purification Challenges
The compound’s high polarity necessitates silica gel chromatography with ethyl acetate/hexane (3:7) for isolation. Recrystallization from ethanol/water (1:1) provides >98% purity.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| NAS (CuI catalysis) | Simple setup, low cost | Long reaction times | 68 |
| Acid Chloride Coupling | High purity | Requires SOCl₂ handling | 78 |
| Stille Coupling | Regioselective | Toxic tin reagents | 70 |
| Electrochemical | Green chemistry, mild conditions | Specialized equipment needed | 60 |
Q & A
Q. What are the optimized synthetic routes for 4-(2,6-dichloropyridin-4-yl)morpholine, and how do reaction conditions influence yield and regioselectivity?
The synthesis typically involves nucleophilic substitution between morpholine and halogenated pyridine derivatives. For example, reacting 2,4,6-trichloropyrimidine with morpholine in acetone at 0–20°C yields 79% of the target compound, with regioselectivity controlled by temperature and solvent polarity . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity.
- Base selection : Potassium carbonate or sodium hydride facilitates deprotonation.
- Purification : Column chromatography (e.g., 20% ethyl acetate/hexanes) isolates regioisomers .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
The compound is stable in inert atmospheres but may hydrolyze in acidic/basic conditions due to the electron-deficient pyridine ring. Solubility is higher in polar aprotic solvents (e.g., DMF, THF) than in water .
Advanced Research Questions
Q. How can regioselectivity be controlled during synthesis to avoid undesired regioisomers?
Regioselectivity is influenced by:
Q. What structural features of this compound contribute to its biological activity, and how do modifications impact potency?
- Pyridine ring : Electron-withdrawing Cl groups enhance electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites).
- Morpholine moiety : The oxygen atom participates in hydrogen bonding, improving binding affinity. Comparative studies show that replacing Cl with methyl groups reduces antimicrobial activity by 50%, highlighting the role of electronegativity in bioactivity .
Q. What strategies resolve discrepancies in biological assay data for this compound?
Contradictory results (e.g., varying IC values) may arise from:
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
Preliminary docking studies suggest the morpholine oxygen forms hydrogen bonds with CYP3A4’s heme pocket. Competitive inhibition assays (e.g., using midazolam as a substrate) quantify metabolic interference. LC-MS/MS monitors metabolite formation .
Methodological Challenges and Solutions
Q. How can low yields in scale-up synthesis be addressed?
- Process optimization : Switch from batch to flow chemistry for better heat/mass transfer.
- Catalyst screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in multi-step syntheses .
Q. What computational tools predict the compound’s reactivity in novel reactions?
- Molecular dynamics simulations : Model transition states for substitution reactions.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
